Welcome to the BenchChem Online Store!
molecular formula C12H11N3O4S B4037397 4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide

4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide

Cat. No. B4037397
M. Wt: 293.30 g/mol
InChI Key: NRJYXDGOFKYSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07504412B2

Procedure details

A pyridine suspension (40 ml) containing 2-amino-5-nitropyridine (4.0 g) and p-toluenesulfonyl chloride (5.7 g) was stirred for a day and night at 100° C. The reaction liquid was poured in water (200 ml), the precipitated solid was recovered by filtration, and successively washed with water and diethyl ether by the order stated. Drying the solid under reduced pressure, 4-methyl-N-(5-nitro-2-pyridinyl)benzenesulfonamide (6.7 g) was obtained.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][N:9]=1.[C:17]1([CH3:27])[CH:22]=[CH:21][C:20]([S:23](Cl)(=[O:25])=[O:24])=[CH:19][CH:18]=1>O>[CH3:27][C:17]1[CH:22]=[CH:21][C:20]([S:23]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][N:9]=2)(=[O:25])=[O:24])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
4 g
Type
reactant
Smiles
NC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
5.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred for a day and night at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
the precipitated solid was recovered by filtration
WASH
Type
WASH
Details
successively washed with water and diethyl ether by the order
CUSTOM
Type
CUSTOM
Details
Drying the solid under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.